7-(5-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(5-BROMO-2-METHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a dimethylphenyl group, and a tetrazolopyrimidine core
Preparation Methods
The synthesis of 7-(5-BROMO-2-METHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the tetrazolopyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The brominated methoxyphenyl group and the dimethylphenyl group are then introduced through substitution reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(5-BROMO-2-METHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other tetrazolopyrimidines, 7-(5-BROMO-2-METHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substituents. Similar compounds include other tetrazolopyrimidines with different substituents, such as:
- 7-(2-METHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 7-(5-CHLORO-2-METHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C21H21BrN6O2 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
7-(5-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H21BrN6O2/c1-11-5-7-16(12(2)9-11)24-20(29)18-13(3)23-21-25-26-27-28(21)19(18)15-10-14(22)6-8-17(15)30-4/h5-10,19H,1-4H3,(H,24,29)(H,23,25,27) |
InChI Key |
ARCXLMLHIFDYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=C(C=CC(=C4)Br)OC)C)C |
Origin of Product |
United States |
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